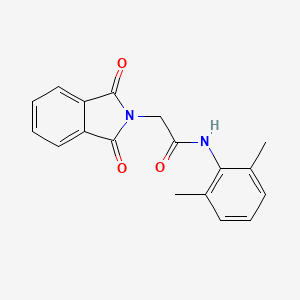

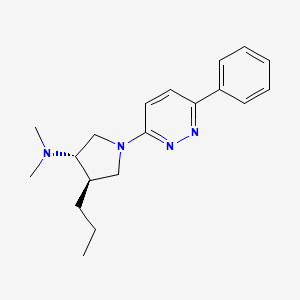

![molecular formula C21H26ClFN6O B5561054 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many important biological molecules . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the addition of the various substituents. Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (S NAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The core structure is a pyrimidine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring are two piperazine rings, one of which is substituted with a 2-chloro-6-fluorobenzoyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrimidine ring is highly electron-deficient, making it susceptible to nucleophilic attack . The chloro and fluoro substituents on the benzoyl group would also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the halogen substituents and the piperazine rings would likely influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Research has shown that fluoro substituted benzo[b]pyran and its derivatives, which share structural similarities with the compound , exhibit anti-lung cancer activity. These compounds, upon undergoing several synthetic modifications, have demonstrated significant anticancer activity against human cancer cell lines at low concentrations, comparing favorably with reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Anti-Inflammatory and Analgesic Agents

Novel derivatives synthesized from visnaginone and khellinone, featuring structural elements akin to the compound , have been identified as potent anti-inflammatory and analgesic agents. These compounds exhibited significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial Applications

Derivatives of pyridobenzothiazine, sharing a benzoyl-piperazinyl component with the compound of interest, have been evaluated for their antibacterial efficacy. Certain derivatives demonstrated potent antibacterial activities against both Gram-positive and Gram-negative pathogens, suggesting their utility in addressing bacterial resistance issues (Cecchetti et al., 1987).

Kinase Inhibition for Cancer Treatment

The compound has potential applications in kinase inhibition, a crucial target in cancer treatment. Integrated flow and microwave approaches have been utilized to prepare protein kinase inhibitors, indicating the compound’s relevance in developing treatments targeting aberrant kinase activity in cancer cells (Russell et al., 2015).

Eigenschaften

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClFN6O/c1-15-24-18(27-8-6-26(2)7-9-27)14-19(25-15)28-10-12-29(13-11-28)21(30)20-16(22)4-3-5-17(20)23/h3-5,14H,6-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJVPXSNUXAZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-fluorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

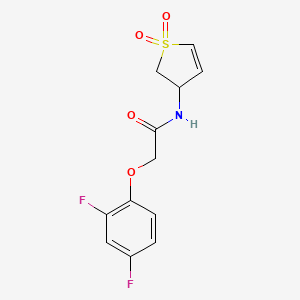

![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)

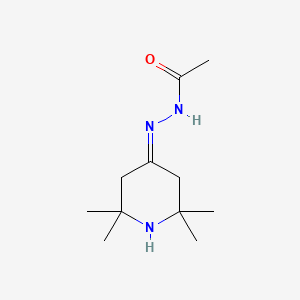

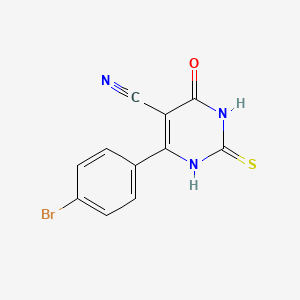

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

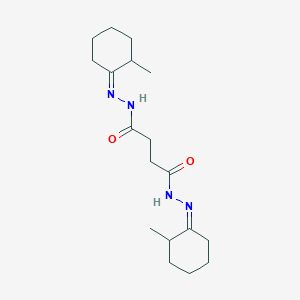

![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)

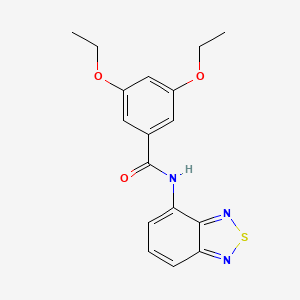

![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)

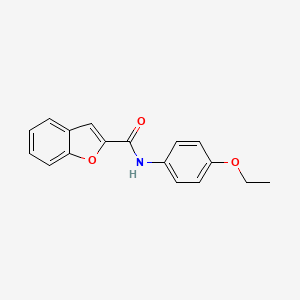

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)